molecular formula C18H20N6 B2875727 1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine CAS No. 339105-36-1

1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

Cat. No.: B2875727
CAS No.: 339105-36-1
M. Wt: 320.4
InChI Key: ZFXFGUXYCCWUIV-UHFFFAOYSA-N
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Description

1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a phenyl group, and a tetrazole ring attached to a piperazine core. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cycloaddition reaction of an azide with a nitrile. For example, phenyl azide can react with benzonitrile in the presence of a suitable catalyst to form 1-phenyl-1H-1,2,3,4-tetrazole.

    N-Alkylation of Piperazine: The piperazine core can be alkylated using benzyl chloride to form N-benzylpiperazine.

    Coupling Reaction: The final step involves the coupling of the tetrazole derivative with N-benzylpiperazine under appropriate reaction conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Chemical Biology: The compound can be used to probe the structure-activity relationships of piperazine derivatives.

    Industrial Applications: It may be used in the development of new materials, catalysts, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-4-phenyl-1H-1,2,3-triazole: This compound is similar in structure but contains a triazole ring instead of a tetrazole ring.

    1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylethanol: Another similar compound with a triazole ring and an additional hydroxyl group.

Uniqueness

1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to its triazole analogs. The tetrazole ring can act as a hydrogen bond donor and acceptor, offering various binding interactions with target molecules.

Properties

IUPAC Name

1-benzyl-4-(1-phenyltetrazol-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c1-3-7-16(8-4-1)15-22-11-13-23(14-12-22)18-19-20-21-24(18)17-9-5-2-6-10-17/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXFGUXYCCWUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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